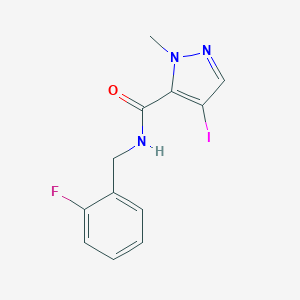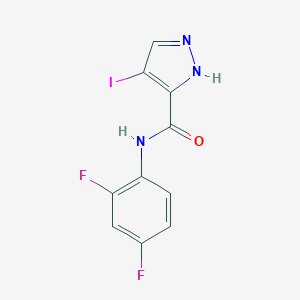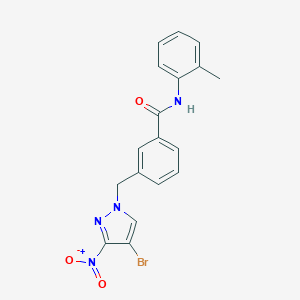![molecular formula C14H9F3N2O4 B213723 4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide, commonly known as NTB, is a chemical compound used in scientific research. It belongs to the family of benzamide derivatives, which are known for their diverse biological activities. NTB has gained significant attention due to its potential applications in the field of neuroscience, specifically as a modulator of ion channels.
Wirkmechanismus
NTB acts as a blocker of the Nav1.7 channel, binding to a specific site on the channel and preventing the influx of sodium ions. This inhibition of sodium influx results in a decrease in the excitability of neurons, leading to a reduction in pain signaling.
Biochemical and Physiological Effects
In addition to its effects on pain signaling, NTB has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NTB is its specificity for the Nav1.7 channel, making it a valuable tool for studying the role of this channel in pain signaling. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving NTB. One area of interest is the development of more soluble analogs of NTB, which could improve its usefulness in experimental settings. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cancer cells and inflammation. Finally, the potential therapeutic applications of NTB in the treatment of chronic pain warrant further investigation.
Synthesemethoden
The synthesis of NTB involves the reaction of 4-nitroaniline with 4-trifluoromethoxybenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
NTB has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of voltage-gated ion channels, specifically the Nav1.7 sodium channel. This channel is involved in the transmission of pain signals, and the modulation of its activity has potential therapeutic applications in the treatment of chronic pain.
Eigenschaften
Produktname |
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
|---|---|
Molekularformel |
C14H9F3N2O4 |
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-7-3-10(4-8-12)18-13(20)9-1-5-11(6-2-9)19(21)22/h1-8H,(H,18,20) |
InChI-Schlüssel |
DMINQGAQLZMKFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
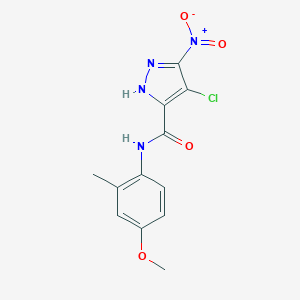
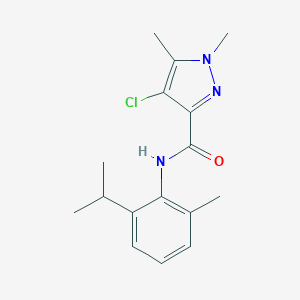
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)
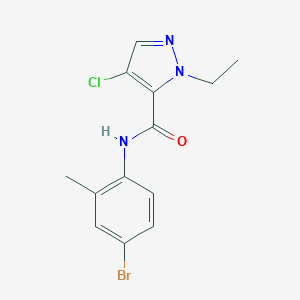
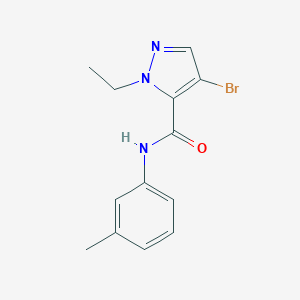
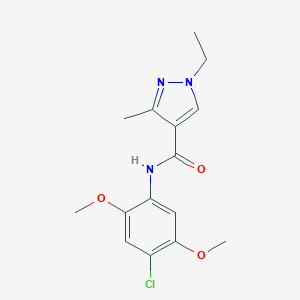
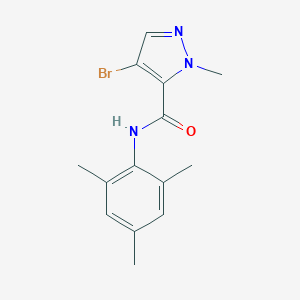
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
